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molecular formula C12H14F2O2 B8451536 Benzyl 3,3-difluoro-2,2-dimethylpropanoate

Benzyl 3,3-difluoro-2,2-dimethylpropanoate

Cat. No. B8451536
M. Wt: 228.23 g/mol
InChI Key: GIUPVBBQDGVKEH-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

A stirred suspension of benzyl 3,3-difluoro-2,2-dimethylpropanoate (340 mg, 1.49 mmol) and 10% Pd—C (42 mg, 0.04 mmol) in EtOAc (20 mL) was hydrogenated under balloon pressure overnight. The suspension was filtered and the filtrate was evaporated to dryness to afford Cap-11 as a white solid (205 mg). 1H NMR (400 MHz, chloroform-d) δ 6.01 (t, J=1.0 Hz, 1H), 2.07 (br. s, 1H), 1.34 (t, J=1.0 Hz, 6H).
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:16])[C:3]([CH3:15])([CH3:14])[C:4]([O:6]CC1C=CC=CC=1)=[O:5]>CCOC(C)=O.[Pd]>[F:1][CH:2]([F:16])[C:3]([CH3:15])([CH3:14])[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
FC(C(C(=O)OCC1=CC=CC=C1)(C)C)F
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
42 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated under balloon pressure overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(=O)O)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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